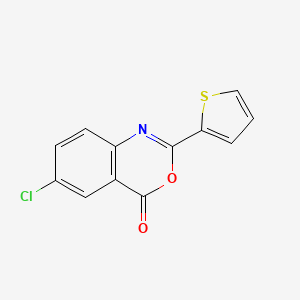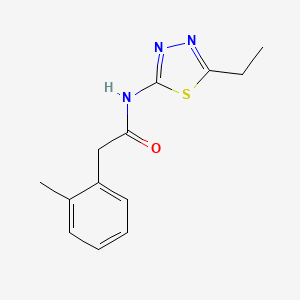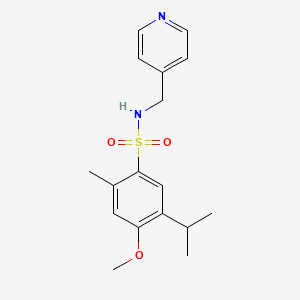
6-chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a heterocyclic compound that has a wide range of potential applications, including as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In
Mechanism of Action
The mechanism of action of 6-chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its anticancer, anti-inflammatory, and antiviral activities, it has been shown to have a variety of other effects on cellular processes. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and migration of cancer cells. Additionally, it has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one in lab experiments include its potent anticancer, anti-inflammatory, and antiviral activities, as well as its ability to modulate various signaling pathways. However, there are also some limitations to using this compound in lab experiments. For example, it is relatively insoluble in water, which can make it difficult to administer to cells in culture. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are many potential future directions for research on 6-chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one. One area of interest is the development of more efficient synthesis methods for this compound, which could potentially make it more accessible for use in lab experiments and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer, inflammation, and viral infections. Finally, there is a need for more studies to investigate the potential side effects and toxicity of this compound, in order to ensure its safety for use in humans.
Synthesis Methods
The synthesis method for 6-chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one involves the reaction of 2-aminothiophenol with 2-chloro-4,5-dihydro-1H-benzo[d]imidazole-4-one in the presence of a base. This reaction leads to the formation of the intermediate 2-(2-thienyl)-4H-3,1-benzoxazin-4-one, which is then chlorinated to produce the final product, this compound.
Scientific Research Applications
6-chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, it has been shown to have antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and hepatitis C virus.
properties
IUPAC Name |
6-chloro-2-thiophen-2-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO2S/c13-7-3-4-9-8(6-7)12(15)16-11(14-9)10-2-1-5-17-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOQHPFHBWXBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-hydroxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5307736.png)
![(4aS*,8aR*)-6-[4-(1H-imidazol-1-yl)butanoyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307740.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307772.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5307791.png)


![N-(2,3-dimethylbenzyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5307810.png)

![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5307822.png)
![3-benzyl-5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307828.png)